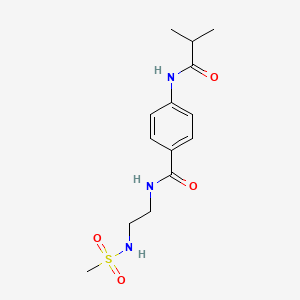

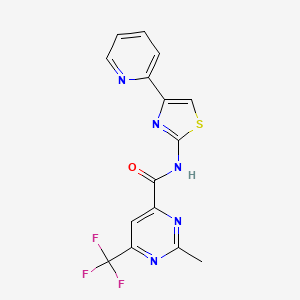

![molecular formula C20H13F4NOS B2501100 4-[(E)-2-(2-氟苯基)乙烯基]-8-(三氟甲氧基)-2,3-二氢噻吩[3,2-c]喹啉 CAS No. 866133-27-9](/img/structure/B2501100.png)

4-[(E)-2-(2-氟苯基)乙烯基]-8-(三氟甲氧基)-2,3-二氢噻吩[3,2-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They often serve as key scaffolds in the synthesis of pharmaceuticals and are studied for their potential as anticancer, antibacterial, and kinase inhibitor agents .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the use of ethynyl ketene-S,S-acetals in a one-pot procedure with arylamines and aldehydes, mediated by trifluoromethanesulfonic acid. This process includes arylimine formation, a regiospecific aza-Diels-Alder (Povarov) reaction, and reductive amination, leading to the formation of 4-functionalized quinolines . Another approach for synthesizing fluorinated quinolines involves a three-component cyclocondensation of fluoroaniline with aromatic aldehydes and cyclopentadiene, catalyzed by acid . Electrochemical methods have also been employed for the regioselective fluorination of quinolyl sulfides, which is a key step in the synthesis of various fluorinated quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For instance, the introduction of a trifluoromethyl group on the quinoline ring can significantly enhance certain chemical reactions, such as anodic alpha-fluorination . The crystal structure of a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, is stabilized by intramolecular hydrogen bonds, pi-pi interactions, and fluorine interactions, which are crucial for its biological activity .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of GPCR ligands, kinase inhibitors, and antibacterial agents. The presence of substituents such as fluorine atoms or trifluoromethyl groups can influence the reactivity and selectivity of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms and trifluoromethyl groups can affect the lipophilicity, polarity, and electronic properties of these compounds. These modifications can enhance the biological activity of quinoline derivatives, as seen in their applications as kinase inhibitors, GPCR ligands, and antibacterial agents . The presence of such groups can also impact the solubility and stability of the compounds, which are important factors in drug design and development.

科学研究应用

有机化学中的合成和转化

喹啉衍生物,包括与4-[(E)-2-(2-氟苯基)乙烯基]-8-(三氟甲氧基)-2,3-二氢噻吩[3,2-c]喹啉结构相关的化合物,以其在有机合成中的实用性而闻名。这些衍生物通过各种化学反应合成,并在生物系统中制备荧光材料,由于其结构特征,它们具有作为潜在抗氧化剂和辐射防护剂的应用(Aleksanyan & Hambardzumyan, 2013)。

抗分枝杆菌活性

已合成了一些二氢噻吩[3,2-b]喹啉衍生物,并对其针对结核分枝杆菌的抗菌活性进行了评估。这些化合物的结构修饰为开发针对结核病的新治疗剂提供了基础(Balamurugan等,2010)。

电聚合和传感应用

相关喹啉衍生物的电聚合导致了具有对金属阳离子,特别是Fe3+离子敏感性的荧光聚合物的产生。这些发现表明在开发具有特定离子检测能力的新传感器和材料方面具有潜在应用(Carbas et al., 2012)。

属性

IUPAC Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NOS/c21-16-4-2-1-3-12(16)5-7-17-14-9-10-27-19(14)15-11-13(26-20(22,23)24)6-8-18(15)25-17/h1-8,11H,9-10H2/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKOUWQVZQTKA-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

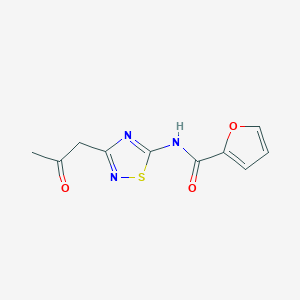

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

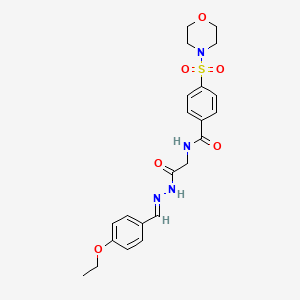

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

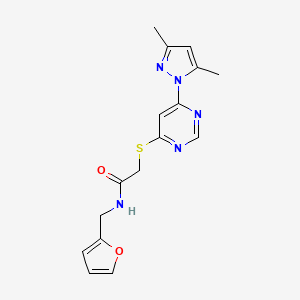

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)